molecular formula C21H18ClNOS B4335200 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one CAS No. 60246-71-1

3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one

Cat. No.: B4335200
CAS No.: 60246-71-1
M. Wt: 367.9 g/mol
InChI Key: JDEUEYSEJIGMIY-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophenol with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then subjected to further reactions to introduce the phenylpropanone moiety. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Aminophenyl)sulfanyl]-3-(4-methylphenyl)-1-phenylpropan-1-one
  • 3-[(2-Aminophenyl)sulfanyl]-3-(4-bromophenyl)-1-phenylpropan-1-one
  • 3-[(2-Aminophenyl)sulfanyl]-3-(4-fluorophenyl)-1-phenylpropan-1-one

Uniqueness

3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate or a material with specific properties.

Properties

IUPAC Name

3-(2-aminophenyl)sulfanyl-3-(4-chlorophenyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNOS/c22-17-12-10-16(11-13-17)21(25-20-9-5-4-8-18(20)23)14-19(24)15-6-2-1-3-7-15/h1-13,21H,14,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEUEYSEJIGMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306439
Record name 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60246-71-1
Record name NSC176386
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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